molecular formula C14H26N4O B7758547 5-(decylamino)-6-methyl-2H-1,2,4-triazin-3-one

5-(decylamino)-6-methyl-2H-1,2,4-triazin-3-one

Cat. No.: B7758547
M. Wt: 266.38 g/mol
InChI Key: UUOBPVRYLYMLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(decylamino)-6-methyl-2H-1,2,4-triazin-3-one is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure composed of three carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(decylamino)-6-methyl-2H-1,2,4-triazin-3-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Decylamino Group: The decylamino group can be introduced via nucleophilic substitution reactions. For example, decylamine can react with a triazine derivative under controlled conditions to form the desired product.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Reactors: Where the reactants are mixed and allowed to react over a period, followed by purification steps.

    Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-(decylamino)-6-methyl-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-(decylamino)-6-methyl-2H-1,2,4-triazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-(decylamino)-6-methyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Disrupting Cellular Membranes: Leading to changes in cell permeability and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(decylamino)-6-methyl-2H-1,2,4-triazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(decylamino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O/c1-3-4-5-6-7-8-9-10-11-15-13-12(2)17-18-14(19)16-13/h3-11H2,1-2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOBPVRYLYMLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC1=NC(=O)NN=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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